

Vidofludimus and Its Proposed Mechanism of Action in RA

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Compound Focus: Vidofludimus

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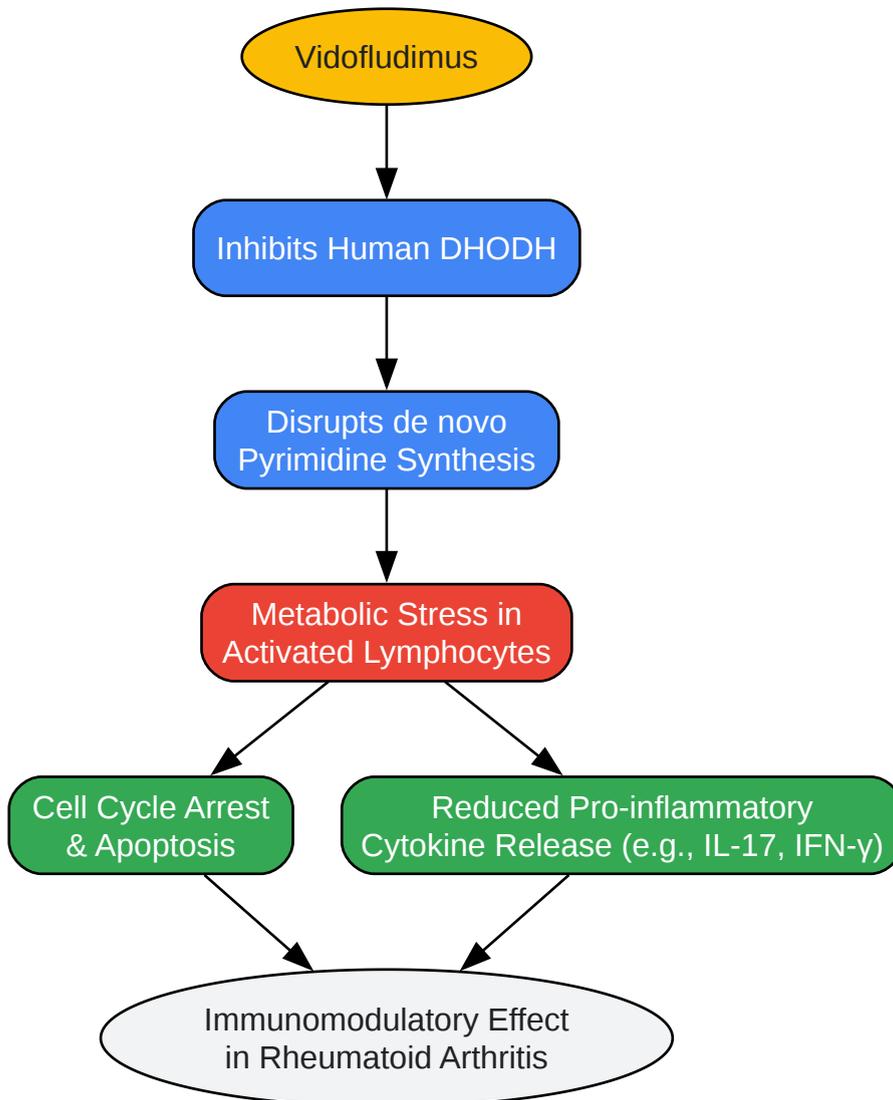
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Vidofludimus is a potent, selective, and orally administered inhibitor of the human mitochondrial enzyme **dihydroorotate dehydrogenase (DHODH)** [1] [2]. This enzyme catalyzes the rate-limiting step in the *de novo* pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells [1] [3].

In the context of RA, the pathogenesis is driven by the activation and proliferation of immune cells, particularly T and B lymphocytes [1] [4]. These **highly activated lymphocytes** are critically dependent on the *de novo* synthesis of pyrimidines to meet the demands for DNA and RNA synthesis [1]. By inhibiting DHODH, **vidofludimus** induces metabolic stress in these cells, leading to a rapid block in the transcription of pre-loaded genes for pro-inflammatory cytokines, and ultimately to cell cycle arrest and apoptosis [1] [2]. In contrast, resting lymphocytes can utilize the DHODH-independent salvage pathway for their pyrimidine needs, allowing for a more selective immunomodulatory effect [1].

Preclinical data suggests that **vidofludimus** is distinct from the first-generation DHODH inhibitors leflunomide and teriflunomide. It is reported to be **2.6 times more potent** in inhibiting human DHODH and demonstrates greater efficacy in suppressing T-lymphocyte proliferation and the secretion of key pro-inflammatory cytokines like **IL-17 and IFN- γ** [5]. The following diagram illustrates this dual mechanism in the context of RA.



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Clinical Application: The COMPONENT Phase IIb Trial in RA

The most comprehensive clinical data on **vidofludimus** in RA comes from the **COMPONENT study**, a randomized, double-blind, placebo-controlled phase IIb trial [1] [6].

- **Objective:** To assess the efficacy, safety, and pharmacokinetics of **vidofludimus** in patients with active RA on a background therapy of methotrexate [1].
- **Patient Population:** 241 patients were randomized to receive either **vidofludimus** (N=122) or placebo (N=119) in addition to their stable methotrexate regimen [1].

- **Treatment Protocol:** Patients received **once-daily oral vidofludimus 35 mg** or placebo for **13 weeks** [1].
- **Primary Endpoint:** American College of Rheumatology 20 (ACR20) responder rate at week 13 [1].

Summary of Efficacy and Safety Results from the COMPONENT Trial

The table below summarizes the key efficacy and safety outcomes from the COMPONENT trial.

| Parameter | Vidofludimus 35 mg + MTX | Placebo + MTX | Notes & Citations |
|------------------------------------|--------------------------|----------------|---|
| Primary Efficacy: ACR20 at Week 13 | 50.0% (60/120) | 44.8% (52/116) | Did not reach statistical significance [6]. |

| **Key Secondary Efficacy: ACR50/ACR70 at Week 13** | ACR50: 25.8% (31/120) ACR70: 12.5% (15/120) | ACR50: 17.2% (20/116) ACR70: 6.0% (7/116) | Numerical superiority observed [6]. | | **Time to ACR20 Response** | Median: 56 days | Median: 92 days | Statistically significant ($p < 0.05$) [6]. | | **Common AEs of Interest** | Rate similar to placebo | Rate similar to placebo | Included diarrhea, alopecia, neutropenia, elevated liver enzymes [1]. | | **Overall Safety Profile** | "Similar to placebo" [1]; "safe and well tolerated" [6]. | | No relevant increases in hypertension, cholesterol, or anemia [6]. |

Detailed Experimental Protocols for Key Studies

For research and development purposes, here are the methodologies for the key experiments cited.

Protocol: Phase IIb Clinical Trial (COMPONENT Study)

This protocol outlines the core design of the RA trial [1].

- **Study Design:** Randomized, double-blind, placebo-controlled, parallel-group phase IIb trial.
- **Participants:** Patients with active rheumatoid arthritis on a stable background therapy of methotrexate.

- **Intervention:**
 - **Experimental Group:** Oral **vidofludimus** 35 mg, once daily.
 - **Control Group:** Matching placebo, once daily.
- **Treatment Duration:** 13 weeks.
- **Concomitant Medication:** Stable dose of methotrexate was maintained throughout the trial.
- **Primary Endpoint Assessment: ACR20 response at Week 13.** The ACR20 criteria require a $\geq 20\%$ improvement in both the number of tender and swollen joints, plus a $\geq 20\%$ improvement in at least three of the five other criteria: patient's and physician's global assessment of disease activity, pain intensity, self-assessed disability, and acute phase reactant (ESR or CRP) [1].
- **Key Secondary Endpoints:**
 - ACR50 and ACR70 response rates at various time points.
 - Time to ACR20 response.
 - Safety and tolerability monitored throughout the treatment period and at follow-up.
 - Pharmacokinetic plasma concentration measurements of **vidofludimus** [1].

Protocol: Pharmacokinetic Studies in Healthy Subjects

The pharmacokinetic profile supporting clinical dosing was established in phase I studies [2] [7].

- **Study Design:**
 - **SAD:** Open-label, partial parallel group design with single ascending doses (10–40 mg) under fasting and fed conditions.
 - **MAD:** Double-blind, placebo-controlled, parallel group design with multiple ascending doses (30–50 mg) once daily.
- **Participants:** Healthy male subjects (aged 18-55, BMI 18-30 kg/m²).
- **Key Assessments:**
 - **Blood Sampling:** Collected and centrifuged within 45 minutes of draw; plasma stored at -20°C.
 - **PK Analysis:** Measured maximum plasma concentration (C_{max}), area under the curve (AUC), time to C_{max} (T_{max}), and half-life (t_{1/2}).
 - **Food Effect:** A single 10 mg dose was administered after a standardized breakfast in the SAD study [2] [7].
- **Outcomes:**
 - Dose-proportional pharmacokinetics.
 - No impact of food on bioavailability.
 - Geometric mean plasma half-life of ~30 hours, supporting once-daily dosing.
 - Steady-state concentrations reached within 6-8 days [2].

Safety and Tolerability Profile

Across clinical trials, **vidofludimus** demonstrated a favorable safety and tolerability profile in the dose range investigated for RA (35 mg daily) [1] [6].

- **General Tolerability:** In the COMPONENT trial, the rate of adverse events (AEs) in the **vidofludimus** group was similar to placebo, with no relevant increases in typical DHODH-inhibitor-associated AEs like diarrhea, alopecia, neutropenia, or elevated liver enzymes [1].
- **Dose-Limiting AE: Hematuria** was identified as a dose-related adverse event in earlier phase I studies with the free acid formulation of **vidofludimus**. These events occurred at single doses ≥ 210 mg or daily doses ≥ 70 mg, but not at the 35 mg dose used in the RA trial [2]. The mechanism is speculated to be related to urinary crystallization of uric acid.
- **Long-Term Safety:** Long-term open-label extension data from studies in multiple sclerosis (up to 5.5 years) have further reinforced the favorable long-term safety and tolerability profile of **vidofludimus** calcium (IMU-838), with low discontinuation rates and no new safety signals [8].

Research Applications and Future Directions

While the primary efficacy endpoint in the COMPONENT RA trial was not met, the study yielded valuable data [1]. The established safety profile and distinct mechanism of action support **vidofludimus**'s ongoing investigation in other immune-mediated diseases.

- **Current Research Focus:** The development of **vidofludimus** calcium (IMU-838) has since progressed into **multiple sclerosis** (relapsing-remitting and progressive forms) and **inflammatory bowel disease**, where it has shown positive results in phase II trials [5] [8].
- **Utility of RA Trial Data:** The COMPONENT trial data remains highly relevant for researchers as it provides important insights into the drug's **safety, pharmacokinetics, and pharmacodynamics** in a patient population, which can inform its application in other autoimmune conditions [1].

Conclusion

Although **vidofludimus** did not demonstrate statistically significant superiority over placebo for the primary endpoint in its phase II RA trial, it showed a numerically superior ACR response and a notably favorable safety profile. Its well-characterized dual mechanism of action—potent DHODH inhibition and suppression of key pro-inflammatory cytokines—along with a manageable pharmacokinetic profile, positions it as a compound of significant research interest. The detailed protocols and data from its RA application provide a

valuable framework for understanding its clinical performance and supporting its development in other autoimmune diseases.

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References

1. The Selective Oral Immunomodulator Vidofludimus in ... [pmc.ncbi.nlm.nih.gov]
2. Safety, Tolerability and Pharmacokinetics of Vidofludimus ... [pmc.ncbi.nlm.nih.gov]
3. What is Vidofludimus calcium used for? [synapse.patsnap.com]
4. Management of disease-modifying therapies in multiple ... [neurolrespract.biomedcentral.com]
5. Vidofludimus calcium, a next generation DHODH inhibitor ... [sciencedirect.com]
6. 4SC Announces Topline Results of Phase IIb Trial ... [fiercebiotech.com]
7. Safety, Tolerability and Pharmacokinetics of Vidofludimus ... [link.springer.com]
8. Immunic Presented Key Vidofludimus Calcium Data at the ... [imux.com]

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